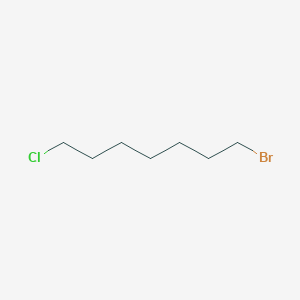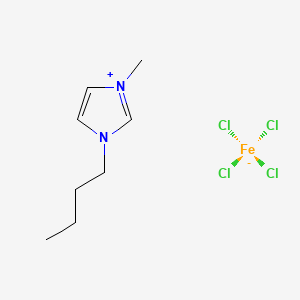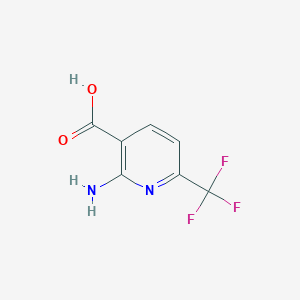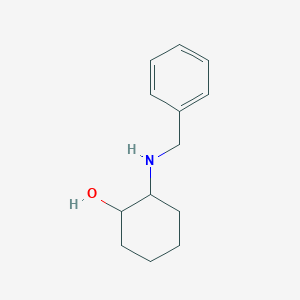
苄氧羰基-甘氨酰-亮氨酰-苯丙氨酰-氯甲基
描述
It is widely employed in biochemical and cell biology research as a specific inhibitor of the serine protease cathepsin G. This compound belongs to the chloromethyl ketone class of protease inhibitors, known for their irreversible inhibitory action.
科学研究应用
Z-Gly-leu-phe-CH2Cl has a wide range of applications in scientific research:
Biochemistry: It is used as a specific inhibitor of serine proteases, particularly cathepsin G, to study the role of these enzymes in various biochemical pathways.
Cell Biology: The compound is employed to investigate the effects of protease inhibition on cellular processes such as apoptosis and inflammation.
Medicine: Z-Gly-leu-phe-CH2Cl is used in the development of therapeutic agents targeting protease-related diseases, including cancer and inflammatory disorders.
Industry: The compound is utilized in the production of protease inhibitors for research and pharmaceutical applications.
作用机制
Target of Action
Z-Gly-Leu-Phe-CH2Cl, also known as Z-GLF-CMK, is primarily targeted towards Granzyme B , a serine protease found in the lytic granules of cytotoxic lymphocytes . Granzyme B plays a crucial role in cell death or apoptosis . It is an agent for rapid DNA fragmentation and can cleave several procaspases to activate the corresponding caspase .
Mode of Action
Z-GLF-CMK acts as an inhibitor of Granzyme B . The compound’s Chloromethyl Ketone (CMK) group is responsible for irreversible inhibition . The inhibition occurs when the CMK group covalently bonds to the –OH of a serine adjacent residue, or the –SH of an adjacent cysteine residue, on the target protein .
Biochemical Pathways
The primary biochemical pathway affected by Z-GLF-CMK is the apoptosis pathway . Granzyme B, the target of Z-GLF-CMK, is known to cleave several procaspases, thereby activating the corresponding caspase . This leads to the initiation of apoptosis, a form of programmed cell death .
Pharmacokinetics
It’s known that the compound is soluble in dmso and dmf , which could potentially influence its bioavailability.
Result of Action
The primary result of Z-GLF-CMK’s action is the inhibition of Granzyme B, leading to a decrease in apoptosis . This could potentially have implications in conditions where Granzyme B activity is detrimental, such as in certain autoimmune diseases.
Action Environment
The action of Z-GLF-CMK is influenced by environmental factors such as temperature and solvent. The compound is reported to be stable at room temperature for one year in a desiccator . It’s also soluble in dry (≥ 99.9 %) DMSO and DMF, which are commonly used solvents in biological research .
生化分析
Biochemical Properties
Z-Gly-leu-phe-CH2Cl plays a significant role in biochemical reactions, primarily as an inhibitor of serine proteases such as cathepsin G and elastase . These enzymes are involved in the degradation of proteins and peptides, and their inhibition by Z-Gly-leu-phe-CH2Cl can help in studying their functions and regulatory mechanisms. The compound interacts with the active sites of these enzymes, forming a covalent bond with the serine residue, which leads to the inhibition of their proteolytic activity . This interaction is crucial for understanding the regulation of protease activity in various physiological and pathological processes.
Cellular Effects
Z-Gly-leu-phe-CH2Cl has been shown to affect various types of cells and cellular processes. In neutrophils, for instance, it inhibits the activity of cathepsin G, which is involved in the degradation of extracellular matrix proteins and the regulation of inflammatory responses . By inhibiting cathepsin G, Z-Gly-leu-phe-CH2Cl can modulate cell signaling pathways, gene expression, and cellular metabolism. This compound has also been found to influence the bactericidal activity of neutrophils, as it inhibits the enzyme activity required for killing certain bacteria .
Molecular Mechanism
The molecular mechanism of action of Z-Gly-leu-phe-CH2Cl involves its binding to the active sites of target proteases, such as cathepsin G and elastase . The chloromethyl ketone group of the compound reacts with the serine residue in the active site of the enzyme, forming a covalent bond that leads to irreversible inhibition . This inhibition prevents the protease from cleaving its substrate proteins, thereby modulating various cellular processes. Additionally, Z-Gly-leu-phe-CH2Cl can affect gene expression by altering the activity of proteases involved in the regulation of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Z-Gly-leu-phe-CH2Cl can change over time due to its stability and degradation. The compound is generally stable when stored under appropriate conditions, but its activity can decrease over time if exposed to unfavorable conditions such as high temperatures or moisture . Long-term studies have shown that Z-Gly-leu-phe-CH2Cl can have sustained effects on cellular function, particularly in inhibiting protease activity and modulating inflammatory responses . The degradation of the compound over time can lead to a reduction in its inhibitory effects.
Dosage Effects in Animal Models
The effects of Z-Gly-leu-phe-CH2Cl vary with different dosages in animal models. At lower doses, the compound effectively inhibits target proteases without causing significant toxicity . At higher doses, Z-Gly-leu-phe-CH2Cl can exhibit toxic effects, including adverse impacts on liver and kidney function . Threshold effects have been observed, where the inhibitory activity of the compound reaches a plateau at certain concentrations, beyond which no further increase in inhibition is observed . These dosage-dependent effects are crucial for determining the safe and effective use of Z-Gly-leu-phe-CH2Cl in research and therapeutic applications.
Metabolic Pathways
Z-Gly-leu-phe-CH2Cl is involved in metabolic pathways related to the degradation of proteins and peptides. The compound interacts with enzymes such as cathepsin G and elastase, which are involved in the breakdown of extracellular matrix proteins and other substrates . By inhibiting these enzymes, Z-Gly-leu-phe-CH2Cl can affect metabolic flux and alter the levels of various metabolites . This modulation of metabolic pathways is important for understanding the role of proteases in physiological and pathological processes.
Transport and Distribution
Within cells and tissues, Z-Gly-leu-phe-CH2Cl is transported and distributed through interactions with transporters and binding proteins . The compound can diffuse across cell membranes and accumulate in specific cellular compartments where its target proteases are localized . This distribution is influenced by factors such as the presence of binding proteins and the physicochemical properties of the compound . Understanding the transport and distribution of Z-Gly-leu-phe-CH2Cl is essential for optimizing its use in research and therapeutic applications.
Subcellular Localization
The subcellular localization of Z-Gly-leu-phe-CH2Cl is primarily determined by its interactions with target proteases and other biomolecules . The compound is often found in lysosomes and other vesicular compartments where proteases such as cathepsin G are active . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific cellular compartments . The activity and function of Z-Gly-leu-phe-CH2Cl are closely linked to its subcellular localization, as it needs to be in proximity to its target enzymes to exert its inhibitory effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Z-Gly-leu-phe-CH2Cl typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino group of glycine using a suitable protecting group such as benzyloxycarbonyl (Z). The protected glycine is then coupled with L-leucine and L-phenylalanine sequentially using peptide coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods
Industrial production of Z-Gly-leu-phe-CH2Cl follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of the final product .
化学反应分析
Types of Reactions
Z-Gly-leu-phe-CH2Cl primarily undergoes substitution reactions due to the presence of the chloromethyl ketone group. This group is highly reactive and can form covalent bonds with nucleophilic residues in the active site of target proteases.
Common Reagents and Conditions
Common reagents used in the reactions involving Z-Gly-leu-phe-CH2Cl include nucleophiles such as amines and thiols. The reactions are typically carried out under mild conditions to prevent the degradation of the peptide backbone.
Major Products Formed
The major products formed from the reactions of Z-Gly-leu-phe-CH2Cl are covalent adducts with the target proteases. These adducts result in the irreversible inhibition of the protease activity.
相似化合物的比较
Similar Compounds
Z-Glycyl-L-phenylalanine chloromethyl ketone: Similar in structure but lacks the leucine residue.
Z-Glycyl-L-leucyl-L-phenylalanine methyl ketone: Similar but with a methyl ketone group instead of a chloromethyl ketone.
Z-Glycyl-L-leucyl-L-phenylalanine ethyl ketone: Similar but with an ethyl ketone group instead of a chloromethyl ketone.
Uniqueness
Z-Gly-leu-phe-CH2Cl is unique due to its specific inhibition of cathepsin G and its irreversible mode of action. The presence of the chloromethyl ketone group enhances its reactivity and specificity compared to other similar compounds.
属性
IUPAC Name |
benzyl N-[2-[[(2S)-1-[[(2S)-4-chloro-3-oxo-1-phenylbutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32ClN3O5/c1-18(2)13-22(25(33)30-21(23(31)15-27)14-19-9-5-3-6-10-19)29-24(32)16-28-26(34)35-17-20-11-7-4-8-12-20/h3-12,18,21-22H,13-17H2,1-2H3,(H,28,34)(H,29,32)(H,30,33)/t21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRGPJZPHCVTNNI-VXKWHMMOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)CCl)NC(=O)CNC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)CCl)NC(=O)CNC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32ClN3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00961884 | |
| Record name | 2-[(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-1-hydroxyethylidene)amino]-N-(4-chloro-3-oxo-1-phenylbutan-2-yl)-4-methylpentanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00961884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41658-44-0 | |
| Record name | N-Benzyloxycarbonylglycyl-leucyl-phenylalanine chloromethyl ketone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041658440 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-1-hydroxyethylidene)amino]-N-(4-chloro-3-oxo-1-phenylbutan-2-yl)-4-methylpentanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00961884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Z-Gly-Leu-Phe-CH2Cl affect the bactericidal activity of cathepsin G against Pseudomonas aeruginosa?
A1: Z-Gly-Leu-Phe-CH2Cl is a specific inhibitor of cathepsin G enzymatic activity. [1] Research suggests that the bactericidal activity of cathepsin G against P. aeruginosa relies on the availability of the enzyme's active site. [1] Z-Gly-Leu-Phe-CH2Cl inhibits this activity, indicating that the active site of cathepsin G is likely involved in binding to and killing P. aeruginosa. [1]
Q2: Does Z-Gly-Leu-Phe-CH2Cl impact neutrophil-mediated platelet activation?
A2: While Z-Gly-Leu-Phe-CH2Cl is a specific inhibitor of cathepsin G, studies have shown that it may not be specific in complex biological systems like neutrophil-mediated platelet activation. [2] Other antiproteinases like alpha 1-antichymotrypsin, the physiological inhibitor of cathepsin G, demonstrate more specific inhibition in this context. [2]
Q3: How does the structure of Z-Gly-Leu-Phe-CH2Cl relate to its inhibitory activity on cathepsin G?
A3: While the provided research papers highlight the inhibitory effect of Z-Gly-Leu-Phe-CH2Cl on cathepsin G, [1, 2] they don't delve into the specific structure-activity relationship. Further research is needed to understand how modifications to the Z-Gly-Leu-Phe-CH2Cl structure would impact its potency and selectivity for cathepsin G and other proteases.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![3-(3-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B1279614.png)



